3-(Aminomethyl)-1-benzothiophen-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C9H9NOS/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
WODWHUHCHSAXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=C2CN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-(Aminomethyl)-1-benzothiophen-6-ol is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzothiophene (B83047) ring system would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would be dictated by the substitution pattern and the electronic effects of the hydroxyl and aminomethyl groups. The proton on the thiophene (B33073) ring (H-2) is expected to be a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) would show characteristic splitting patterns due to coupling with their neighbors. The methylene (B1212753) protons of the aminomethyl group (-CH₂-) would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbons of the benzothiophene rings would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-6) would be shifted downfield due to the deshielding effect of the oxygen atom. The methylene carbon of the aminomethyl group is anticipated to appear in the range of δ 40-50 ppm.
A table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These values are estimates and can be calculated using NMR prediction software such as ChemDraw. youtube.comyoutube.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.4 | C-2: ~125 |
| H-4 | ~7.6 (d) | C-3: ~130 |
| H-5 | ~6.9 (dd) | C-3a: ~138 |
| H-7 | ~7.2 (d) | C-4: ~124 |
| -CH₂- | ~4.0 (s) | C-5: ~115 |
| -NH₂ | variable (br s) | C-6: ~155 |
| -OH | variable (br s) | C-7: ~110 |
| C-7a: ~140 | ||
| -CH₂-: ~45 |
Note: Chemical shifts are relative to TMS. Predicted values can vary based on the software and parameters used. 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, correlations would be expected between the aromatic protons H-4, H-5, and H-7, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal of the -CH₂- group would show a cross-peak with the corresponding carbon signal.
Dynamic NMR for Conformational Analysis of Derivatives
While not directly applicable to the parent compound under standard conditions, Dynamic NMR (DNMR) could be a powerful tool for studying the conformational dynamics of derivatives of this compound. For instance, if the amine or hydroxyl group is derivatized with a bulky substituent, restricted rotation around single bonds could lead to the observation of distinct conformers at low temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, information about the energy barriers to rotation and the relative populations of different conformers could be obtained.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₉H₉NOS. HRMS would provide a measured mass that can be compared to the calculated theoretical mass, confirming the elemental composition. This is a critical step in verifying the identity of the synthesized compound.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 180.0478 |
| [M+Na]⁺ | 202.0297 |
| [M-H]⁻ | 178.0321 |
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. libretexts.org For this compound, characteristic fragmentation pathways would be expected:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, this would involve the loss of the benzothiophenyl-6-ol moiety, resulting in a fragment corresponding to [CH₂=NH₂]⁺ at m/z 30.
Benzylic-type Cleavage: The bond between the methylene group and the benzothiophene ring is a benzylic-type position, which is prone to cleavage. This would lead to the formation of a stable benzothiophenyl-6-ol cation.
Loss of Small Neutral Molecules: The fragmentation spectrum might also show peaks corresponding to the loss of small, stable neutral molecules such as H₂O from the hydroxyl group or NH₃ from the amino group.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. vscht.cz Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes.
For this compound, the IR and Raman spectra would be expected to show characteristic peaks corresponding to its distinct functional groups. The presence of the hydroxyl (-OH) group would likely result in a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The primary amine (-NH₂) group would be expected to show two sharp peaks in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.
Interactive Data Table: Expected IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two sharp peaks) | 3300-3500 |
| Aromatic C-H | C-H Stretch | >3000 | >3000 |
| Aromatic C=C | C=C Stretch | 1400-1600 | 1400-1600 (strong) |
| Aliphatic C-H | C-H Stretch | <3000 | <3000 |
| Thiophene C-S | C-S Stretch | 600-800 | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The benzothiophene ring system in this compound is the primary chromophore. Aromatic compounds typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyl and aminomethyl groups as substituents on the benzothiophene ring can influence the position and intensity of these absorption bands. These auxochromes can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax values.
The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of π → π* transitions within the aromatic system. The specific λmax values would provide insights into the extent of conjugation and the electronic effects of the substituents.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Benzothiophene | π → π* | 200-400 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its chemical structure. It would reveal the planarity of the benzothiophene ring system and the orientation of the aminomethyl and hydroxyl substituents.
Furthermore, the crystal structure would provide valuable information about the intermolecular interactions in the solid state. The presence of the hydroxyl and amine groups suggests the potential for strong hydrogen bonding, which would likely play a significant role in the crystal packing. Other intermolecular forces, such as π-π stacking of the aromatic rings, could also be observed. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Interactive Data Table: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the arrangement of molecules within the unit cell |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-S, C-N, C-O) |
| Bond Angles | The angles between adjacent bonds |
| Torsion Angles | The dihedral angles that define the molecular conformation |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions |
Theoretical and Computational Investigations of 3 Aminomethyl 1 Benzothiophen 6 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. nih.govniscpr.res.in These calculations can determine the distribution of electrons, predict reactive sites, and forecast spectroscopic behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. chalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
For 3-(Aminomethyl)-1-benzothiophen-6-ol, the electron-donating nature of the hydroxyl and amino groups is expected to raise the energy of the HOMO, while the benzothiophene (B83047) ring system contributes to the delocalization of the π-electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations, likely using a functional such as B3LYP with a 6-311++G(d,p) basis set, would be employed to compute these values. researchgate.net The analysis would suggest that the molecule could be prone to electrophilic attack and readily participate in charge-transfer interactions. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.2 | Electron-donating capability |
| LUMO Energy | -1.1 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.1 | High chemical reactivity, polarizability |
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface, providing a visual guide to its reactive behavior. mdpi.com This map is crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. chemrxiv.org The EPS is calculated by placing a positive point charge at various positions on the electron density surface and computing the energy of interaction.
In the EPS map of this compound, distinct regions of positive and negative potential are anticipated.
Negative Potential (Red/Yellow): These electron-rich areas are expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the aminomethyl group. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): These electron-poor regions would be located around the hydrogen atoms of the hydroxyl and amino groups, making them potential hydrogen bond donors. researchgate.net
Neutral Regions (Green): The aromatic benzothiophene core would likely present a more neutral potential, though with some polarization due to the substituents.
This distribution of electrostatic potential suggests that the molecule can engage in specific, directional interactions with biological targets. researchgate.net
DFT is a reliable method for predicting various molecular properties, including vibrational (Infrared) and electronic (UV-Visible) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which helps in assigning the vibrational modes of the functional groups. For this compound, characteristic vibrational frequencies would be predicted for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, as well as vibrations associated with the benzothiophene aromatic system. nih.gov
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net The calculations would likely show π-π* transitions associated with the benzothiophene core. The presence of the electron-donating hydroxyl and aminomethyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene. rsc.org
Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions (In Silico Screening)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajms.iq It is widely used in drug design to screen large libraries of compounds against a biological target. scilit.com For this compound, docking studies could be performed against a hypothetical receptor active site to explore its potential as a bioactive agent. nih.govnih.gov
The process involves preparing the 3D structure of the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a scoring function that estimates the binding affinity. nih.gov The functional groups of this compound would be key to its binding:
The hydroxyl group could act as a hydrogen bond donor and acceptor.
The aminomethyl group (likely protonated at physiological pH) could form hydrogen bonds and electrostatic interactions.
The benzothiophene ring could engage in hydrophobic or π-stacking interactions with aromatic residues in the binding site.
A hypothetical docking study against a kinase active site, for example, might reveal key interactions that stabilize the complex, suggesting a potential inhibitory role. imist.maresearchgate.net
Table 2: Hypothetical Docking Results for this compound
| Receptor Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Kinase A | -8.5 | ASP150, LYS45, PHE80 | H-bond with -OH, Salt bridge with -NH3+, π-stacking with ring |
| Receptor B | -7.9 | GLU95, TYR120, LEU35 | H-bond with -NH2, H-bond with -OH, Hydrophobic interaction |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the assessment of the stability of a ligand-receptor complex. mdpi.comresearchgate.net
An MD simulation of this compound, both free in solution and bound to a hypothetical receptor, would provide valuable information.
Conformational Sampling: In solution, MD can explore the different accessible conformations (rotamers) of the flexible aminomethyl side chain, revealing the most energetically favorable shapes of the molecule.
Complex Stability: When docked into a receptor, a simulation of several hundred nanoseconds can test the stability of the predicted binding pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) can highlight which parts of the ligand or protein are most flexible. ajms.iq Analysis of the simulation trajectory can also reveal the persistence of key intermolecular interactions, like hydrogen bonds, over time.
Computational Structure-Activity Relationship (SAR) Prediction and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
For the this compound scaffold, a QSAR study would involve designing a library of virtual analogs by modifying the core structure. researchgate.net Modifications could include:
Changing the position of the substituents on the benzothiophene ring.
Altering the length or branching of the aminomethyl side chain.
Replacing the hydroxyl group with other hydrogen-bonding moieties (e.g., methoxy, carboxyl).
By calculating various molecular descriptors for these analogs and building a QSAR model based on hypothetical activity data, one could predict which modifications are most likely to enhance the desired biological effect. imist.ma This in silico approach allows for the rational design of new ligands with potentially improved potency and selectivity, prioritizing the most promising candidates for synthesis and experimental testing. nih.govekb.eg
Exploration of Biological Activities in an in Vitro Research Context: Mechanistic Studies
Enzyme Inhibition Assays and Molecular Mechanisms of Action (e.g., MAO, STAT3, COX-II, InhA)
Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. The benzothiophene (B83047) scaffold is a well-established pharmacophore in the design of various enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. patsnap.comwikipedia.org Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. patsnap.comnih.govnih.govdrugs.com Studies on benzo[b]thiophen-3-ol derivatives have shown their potential as human MAO (hMAO) inhibitors, with a notable selectivity for the MAO-B isoform. Molecular docking studies suggest that the benzothiophene nucleus can establish key interactions within the enzyme's binding site. The flat structure of these molecules is considered ideal for binding to hMAO enzymes.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its aberrant activation is linked to various cancers, making it a significant therapeutic target. nih.govacs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a well-known selective inhibitor of STAT3. nih.govacs.org It functions by binding to the SH2 domain of STAT3, which prevents its activation, dimerization, and nuclear translocation. nih.govacs.org A series of novel 6-amino[b]benzothiophene 1,1-dioxide derivatives have been synthesized and evaluated for their STAT3 inhibitory activity. For instance, compound 10K demonstrated excellent inhibitory activity against STAT3 phosphorylation and showed efficacy in in vitro models of pulmonary fibrosis. nih.gov Some of these derivatives have also been found to possess cytotoxic effects that are independent of STAT3 inhibition. nih.gov The structure-activity relationship of these compounds highlights the importance of the double bond between the C2 and C3 positions of the benzothiophene core, as well as the nature of the aminomethyl linker and substituted phenyl motifs for their biological activity. nih.gov
Cyclooxygenase-II (COX-II) Inhibition: Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed, COX-2 is induced during inflammatory processes, making selective COX-2 inhibitors valuable anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A number of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. Molecular docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme, exhibiting binding orientations similar to known selective inhibitors like celecoxib.
InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govnih.gov Inhibition of InhA leads to cell death, making it a validated target for antitubercular drugs. nih.govnih.gov While the frontline drug isoniazid (B1672263) inhibits InhA after activation by the catalase-peroxidase KatG, there is a search for direct InhA inhibitors to overcome resistance. nih.govnih.gov Various chemical scaffolds are being explored as direct InhA inhibitors, and while specific studies on 3-(aminomethyl)-1-benzothiophen-6-ol are not available, the benzothiophene core is a feature in some molecules designed to target this enzyme. orientjchem.orgresearchgate.netmdpi.com
| Enzyme Target | Compound Class | Key Findings | Mechanism of Action |
|---|---|---|---|
| MAO-B | Benzo[b]thiophen-3-ol derivatives | High selectivity for MAO-B isoform. | Binding to the active site, preventing neurotransmitter degradation. patsnap.comwikipedia.org |
| STAT3 | 6-amino[b]benzothiophene 1,1-dioxide derivatives (e.g., Stattic, 10K) | Inhibition of STAT3 phosphorylation. nih.govnih.gov | Binds to the SH2 domain, blocking activation, dimerization, and nuclear translocation. nih.govacs.org |
| COX-2 | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Potent and selective COX-2 inhibition with IC50 values in the micromolar range. | Binds to the active site of COX-2, preventing prostaglandin (B15479496) synthesis. rsc.orgmdpi.comacs.org |
| InhA | Various heterocyclic compounds | Potential for direct inhibition, bypassing the need for KatG activation. nih.govnih.govorientjchem.orgresearchgate.netmdpi.com | Blocks the active site of InhA, inhibiting mycolic acid synthesis. nih.govnih.gov |
Receptor Binding Profiling and Ligand-Target Interaction Analysis
The ability of a compound to bind to specific receptors is another fundamental aspect of its pharmacological profile. Benzothiophene derivatives have been investigated for their affinity to various receptors, notably nuclear receptors. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases. nih.govnih.gov These studies, employing techniques like TR-FRET and fluorescence polarization competitive assays, have demonstrated that these compounds can act as inverse agonists with IC50 values in the nanomolar range. nih.gov The interactions are often governed by steric clashes and push-pull mechanisms that induce conformational changes in the receptor's ligand-binding domain. nih.govnih.gov
Cell-Based Assays for Investigating Specific Cellular Pathways and Mechanisms (e.g., antiproliferative effects in cancer cell lines for mechanistic insight)
Cell-based assays are instrumental in understanding how a compound affects cellular processes and for gaining mechanistic insights into its biological activity. A significant body of research has focused on the antiproliferative effects of benzothiophene derivatives in various cancer cell lines.
Derivatives of 5-hydroxybenzothiophene have been shown to act as multi-target kinase inhibitors, exhibiting notable growth inhibitory activity across different cancer cell lines, including those for colon cancer (HCT-116), lung cancer (A549), glioblastoma (U87MG), and cervical cancer (HeLa). tandfonline.comnih.gov For example, a 5-hydroxybenzothiophene hydrazide derivative displayed broad-spectrum anticancer activity with an IC50 of 7.2 μM against U87MG cells. nih.gov Mechanistic studies revealed that this compound induces G2/M cell cycle arrest and apoptosis, and inhibits cell migration. tandfonline.comnih.gov Similarly, tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their antiproliferative effects against breast (MCF7) and liver (HePG2) cancer cell lines, with some compounds showing high potency. rsc.org Molecular docking studies have suggested that these compounds may exert their effects by interacting with tubulin. rsc.org Furthermore, certain STAT3-inhibiting 6-amino[b]benzothiophene 1,1-dioxide derivatives have demonstrated cytotoxicity in human glioblastoma-derived cell lines, inducing a senescence-like phenotype at lower doses and apoptotic cell death at higher concentrations. acs.org
| Compound Class | Cancer Cell Line(s) | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| 5-hydroxybenzothiophene hydrazide derivative | U87MG (Glioblastoma) | IC50 = 7.2 μM nih.gov | Multi-kinase inhibition, G2/M cell cycle arrest, apoptosis, inhibition of cell migration. tandfonline.comnih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | MCF7 (Breast), HePG2 (Liver) | High antiproliferative potency. rsc.org | Interaction with tubulin. rsc.org |
| 6-amino[b]benzothiophene 1,1-dioxide derivatives | Glioblastoma cell lines | Cytotoxicity, induction of senescence and apoptosis. acs.org | STAT3 inhibition and STAT3-independent mechanisms. nih.govacs.org |
| Oxiranyl-Quinoxaline Derivatives | SK-N-SH and IMR-32 (Neuroblastoma) | IC50 values ranging from 2.49 μM to 26.9 μM. nih.gov | Not specified. nih.gov |
| 1,3,4-triarylpyrazole derivatives | RPMI-8226, K-562 (Leukemia), MDA-MB-468 (Breast) | IC50 values of 1.71 μM, 3.42 μM, and 6.70 μM, respectively. elsevierpure.com | Inhibition of V600E-B-RAF, C-RAF, FLT3, and P38α/MAPK14 kinases; induction of apoptosis. elsevierpure.com |
Investigation of In Vitro Antimicrobial and Antifungal Activity Mechanisms
The structural features of this compound, particularly the phenolic hydroxyl group, suggest potential antimicrobial and antifungal properties. Phenolic compounds are known to exert antimicrobial effects through various mechanisms. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov These can include disruption of the microbial cell membrane, leading to the leakage of intracellular components, and interference with essential cellular functions. nih.govmdpi.com The lipophilicity of phenolic compounds allows them to partition into the lipid bilayer of bacterial membranes, altering their fluidity and permeability. mdpi.com Furthermore, phenolic compounds can inhibit microbial enzymes by interacting with proteins through covalent or non-covalent bonds. nih.gov They can also chelate metal ions that are essential for enzymatic activity. nih.gov The antimicrobial activity of phenolic acids is often dependent on their concentration and the pH of the environment, with the undissociated form being more effective at crossing the cell membrane. mdpi.com Some phenolic compounds have also been shown to bind to microbial DNA, thereby inhibiting replication and other DNA-dependent processes. mdpi.com
Studies on Antioxidant Properties and Radical Scavenging Mechanisms
The 6-hydroxy group on the benzothiophene ring of this compound strongly suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known radical scavengers. mdpi.commdpi.com Their primary mechanism of antioxidant action is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring, which makes it less reactive and less likely to propagate further radical chain reactions. Another potential mechanism is single electron transfer (SET), where the phenolic compound donates an electron to the free radical. The efficiency of a phenolic antioxidant is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring that can affect the stability of the phenoxyl radical. mdpi.com
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Beyond specific enzyme or receptor binding, small molecules can interact with other biological macromolecules like DNA and proteins, influencing cellular functions. Some furocoumarin derivatives, which share some structural similarities with benzothiophenes, have been shown to interact with DNA. nih.gov These interactions can be non-covalent, such as intercalation between DNA base pairs, or can become covalent upon photoactivation. nih.gov Such interactions can interfere with DNA replication and transcription. As mentioned earlier, some phenolic compounds can bind to microbial genomic DNA, contributing to their antimicrobial effects. mdpi.com Additionally, the interaction of phenolic compounds with proteins is a key aspect of their biological activity, leading to enzyme inhibition and modulation of signaling pathways. nih.gov
Advanced Applications and Future Research Directions
Development as a Fluorescent Probe or Imaging Agent for Chemical Biology Research
The benzothiophene (B83047) core is a well-established fluorophore, and its derivatives are increasingly being explored for their fluorescent properties. nih.gov This intrinsic fluorescence is a key feature that can be harnessed to develop novel fluorescent probes and imaging agents for chemical biology. nih.gov The design of such probes often involves linking a fluorophore to a recognition element that can selectively interact with a specific analyte, such as metal ions, small molecules, or biological macromolecules like proteins or DNA. nih.govmdpi.com
The 3-(aminomethyl) and 6-hydroxyl groups on the benzothiophene scaffold of 3-(Aminomethyl)-1-benzothiophen-6-ol provide ideal handles for chemical modification. These sites can be functionalized to introduce specific binding moieties, thereby creating targeted fluorescent probes. For instance, the amino group could be modified to recognize specific enzymes or receptors within a cell. Upon binding to its target, a change in the fluorescent properties of the benzothiophene core—such as intensity, lifetime, or emission wavelength—would signal the presence and concentration of the target analyte. nih.gov This mechanism allows for real-time monitoring of biological processes within living systems. nih.gov Thiophene-based compounds have already demonstrated their utility as precursors for developing sensitive and selective sensing probes. nih.gov
Table 1: Potential Design Strategies for Fluorescent Probes based on this compound
| Probe Target | Functionalization Strategy | Detection Mechanism | Potential Application |
|---|---|---|---|
| Metal Ions | Attaching a specific metal-chelating group to the amino or hydroxyl function. | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). | Imaging of intracellular metal ion homeostasis (e.g., Zn²⁺, Cu²⁺). |
| pH Sensing | Utilizing the protonation/deprotonation of the amino and hydroxyl groups. | pH-dependent shifts in fluorescence emission. | Mapping pH gradients in cellular compartments like lysosomes. |
| Enzyme Activity | Capping the hydroxyl group with a substrate recognized by a specific enzyme. | Enzymatic cleavage releases the free fluorophore, causing a "turn-on" fluorescence signal. | Monitoring the activity of enzymes implicated in disease. |
| Biomolecules | Conjugating the scaffold to ligands, peptides, or oligonucleotides. | Binding-induced conformational changes affecting the fluorophore's environment. | Imaging specific proteins, DNA, or RNA in live cells. nih.govmdpi.com |
Application in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Thiophene-based molecules are of great interest in this field due to their rigid, planar structure and electron-rich nature, which facilitates self-assembly into ordered nanostructures. scispace.com
The this compound molecule possesses both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen and nitrogen atoms), as well as an aromatic system capable of π-π stacking. This combination of features makes it an excellent candidate for designing self-assembling systems. These molecules could potentially organize into various architectures, such as nanofibers, gels, or liquid crystals, with applications in materials science. For example, self-assembled nanostructures could serve as templates for the creation of new materials or as components in organic electronic devices. researchgate.net
Furthermore, the ability to functionalize the molecule allows for the creation of sophisticated chemosensors. By incorporating a receptor unit that selectively binds a target molecule, the self-assembly process can be modulated by the presence of the analyte. This can lead to a detectable change in the material's properties (e.g., color or fluorescence), forming the basis of a sensor. Thiophene-appended compounds have been successfully used for the ratiometric detection of metal ions through such principles. nih.govacs.org
Role as a Privileged Scaffold for Designing Novel Research Tools
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com The benzothiophene core is recognized as one such scaffold, forming the basis of numerous biologically active compounds and approved drugs. researchgate.netnih.gov Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com The 2-aminothiophene moiety, a related structure, is also considered an attractive scaffold for drug discovery. nih.govresearchgate.net
The structure of this compound can be seen as a versatile platform for creating libraries of new compounds to probe biological systems. By systematically modifying the aminomethyl and hydroxyl groups, researchers can generate a diverse set of molecules to screen for interactions with various proteins or cellular pathways. This approach accelerates the discovery of new molecular probes and potential therapeutic leads. For instance, a recent study highlighted a 6-aminobenzo[b]thiophene derivative as a promising scaffold for developing agents against glioblastoma. acs.org This underscores the potential of this structural class to yield potent bioactive molecules.
Development of Novel Analytical Methods for Detection and Quantification in Research Samples
As new benzothiophene derivatives are synthesized and utilized in research, the need for reliable analytical methods for their detection and quantification becomes crucial. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of such compounds in complex matrices. nih.gov
Developing a validated HPLC method, for example, would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength to achieve sensitive and specific detection of this compound. Such methods are essential for quality control during synthesis, for studying the compound's stability, and for pharmacokinetic analysis in biological samples. While various methods exist for thiophenic compounds in fuel samples or for other drugs, specific methods tailored to novel derivatives like this compound would need to be developed and validated. mdpi.com
Table 2: Comparison of Potential Analytical Methods
| Method | Principle | Advantages | Potential Challenges |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, good for quantification. mdpi.com | May lack specificity in complex biological samples. |
| LC-MS/MS | HPLC separation followed by mass-based detection. | High sensitivity and specificity; structural confirmation. nih.gov | Higher cost and complexity. |
| GC-MS | Separation of volatile derivatives by boiling point. | Excellent separation for certain compound classes. | Requires derivatization to increase volatility; potential for thermal degradation. nih.gov |
| Spectrofluorimetry | Measurement of intrinsic fluorescence. | High sensitivity, non-destructive. | Susceptible to interference from other fluorescent molecules. |
Unexplored Reactivity and Synthetic Opportunities for Further Functionalization
The rich functionality of this compound presents numerous opportunities for synthetic exploration. The benzothiophene ring itself can undergo electrophilic substitution reactions, while the aminomethyl and hydroxyl groups offer sites for a wide range of chemical transformations.
Future research could focus on exploring the reactivity of this specific scaffold. For example, the interplay between the different functional groups could lead to novel intramolecular cyclization reactions, yielding more complex heterocyclic systems. researchgate.net The amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular architectures. The hydroxyl group can be etherified, esterified, or used in cross-coupling reactions. These transformations would allow chemists to fine-tune the molecule's electronic, steric, and physicochemical properties for specific applications in materials science or medicinal chemistry. numberanalytics.com
Integration into Complex Chemical Systems for Multicomponent Research Platforms
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural elements of all starting materials, are a powerful tool in modern organic synthesis. tandfonline.com Thiophene (B33073) derivatives are often synthesized using MCRs, highlighting the compatibility of this heterocyclic system with such efficient synthetic strategies. researchgate.net
Looking forward, this compound could serve as a key building block in the design of complex, multicomponent research platforms. Its distinct functional groups could participate in sequential or one-pot reactions to construct elaborate molecules. For instance, the amino and hydroxyl groups could be used as anchor points to attach other molecular entities, creating multifunctional systems. Such platforms could integrate sensing, targeting, and therapeutic functions into a single molecule, representing a sophisticated approach for advanced chemical biology and drug discovery research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
